molecular formula C20H36N6O9 B12530693 L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine CAS No. 664326-38-9

L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine

Cat. No.: B12530693
CAS No.: 664326-38-9
M. Wt: 504.5 g/mol
InChI Key: GSFPPNRCTQINPO-OPEDVLRTSA-N
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Description

Chemical Identity and Nomenclature

This compound is a linear hexapeptide comprising alternating residues of L-threonine (Thr) and L-alanine (Ala) in the sequence Thr-Ala-Thr-Ala-Ala-Ala. Its systematic IUPAC name is (2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2S)-2-aminopropanamido]propanamido]propanamido]-3-hydroxybutanamido]propanamido]-3-hydroxybutanamido]propanamido]-3-hydroxybutanoic acid.

The peptide’s molecular formula is C₂₁H₃₈N₆O₁₀ , derived from three threonine (C₄H₉NO₃) and three alanine (C₃H₇NO₂) residues, with five water molecules eliminated during peptide bond formation. Its exact molecular weight is approximately 534.57 Da (Table 1).

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₂₁H₃₈N₆O₁₀
Molecular Weight 534.57 Da
Amino Acid Sequence Thr-Ala-Thr-Ala-Ala-Ala
CAS Registry Number Synthetic; not yet assigned

Structural Characteristics and Sequence Analysis

The hexapeptide’s primary structure features a Thr-Ala repeat, with threonine contributing hydroxyl groups at its β-carbon and alanine providing a compact methyl side chain. This arrangement influences secondary structure propensity:

  • Hydrogen Bonding : Threonine’s hydroxyl groups may participate in intrachain hydrogen bonds, potentially stabilizing β-turn or polyproline II helix conformations.
  • Steric Effects : Alanine’s small side chain reduces steric hindrance, favoring extended conformations or flexibility in aqueous environments.
  • Chirality : All residues adopt the L-configuration, ensuring uniformity in peptide backbone geometry.

Properties

CAS No.

664326-38-9

Molecular Formula

C20H36N6O9

Molecular Weight

504.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H36N6O9/c1-7(16(30)25-10(4)20(34)35)22-15(29)8(2)24-19(33)14(12(6)28)26-17(31)9(3)23-18(32)13(21)11(5)27/h7-14,27-28H,21H2,1-6H3,(H,22,29)(H,23,32)(H,24,33)(H,25,30)(H,26,31)(H,34,35)/t7-,8-,9-,10-,11+,12+,13-,14-/m0/s1

InChI Key

GSFPPNRCTQINPO-OPEDVLRTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological processes by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine with structurally related peptides from the literature:

Compound Name (Sequence) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound (Thr-Ala-Thr-Ala-Ala-Ala) C₂₀H₃₆N₆O₉ 504.55 Alternating Thr-Ala, all L-configuration, moderate hydrophilicity
D-Alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-threonine C₄₄H₇₁N₁₁O₂₁ 1082.09 Contains D-alanine, longer chain (8 residues), enhanced proteolytic stability
L-Alanine, L-leucyl-L-threonyl-L-seryl-L-threonyl-L-threonyl-L-alanyl- (Leu-Thr-Ser-Thr-Thr-Ala) C₂₇H₄₉N₇O₁₂ 663.72 Includes leucine (hydrophobic) and serine (polar), higher molecular weight
Glycine, N-[N-[N-(N-L-alanyl-L-seryl)-L-alanyl]-L-threonyl] (Ala-Ser-Ala-Thr-Gly) C₂₃H₃₅N₅O₉ 525.55 Shorter chain (5 residues), glycine at C-terminus, enhanced flexibility
L-Threonyl-L-tryptophyl-L-threonyl-L-alanyl-L-asparaginyl-L-valylglycyl-L-lysylglycyl-L-glutaminyl-L-prolyl-L-serine C₅₄H₈₄N₁₆O₁₈ 1245.34 Complex structure with tryptophan, asparagine, and lysine; potential bioactive properties

Key Observations:

Sequence Length and Residue Composition: The target hexapeptide (6 residues) is shorter than peptides like the octapeptide in or the 14-residue peptide in , which may influence membrane permeability and synthetic yield. Inclusion of nonpolar residues (e.g., leucine in ) increases hydrophobicity, while polar residues (e.g., serine in , asparagine in ) enhance solubility.

Stereochemical Configuration :

  • Unlike the D-alanine-containing peptide in , the target compound’s all-L configuration makes it more susceptible to enzymatic degradation but aligns with natural peptide conformations for receptor binding .

Functional Implications :

  • Threonine-rich sequences (e.g., Thr-Thr-Thr in ) may facilitate glycosylation or metal ion binding, whereas the Thr-Ala alternation in the target peptide balances structural rigidity and flexibility .
  • Peptides with aromatic residues (e.g., tryptophan in ) exhibit UV absorbance properties useful for analytical detection, a feature absent in the target compound .

Biological Activity

L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine is a peptide composed of six amino acids: threonine and alanine. This compound exhibits various biological activities, which are essential for understanding its potential applications in pharmacology and biochemistry.

1. Structure and Properties

Peptides like this compound are formed by amino acid sequences linked through peptide bonds. The specific arrangement of amino acids contributes to the peptide's unique properties, influencing its biological functions.

Amino Acid Position
L-Threonine1
L-Alanine2
L-Threonine3
L-Alanine4
L-Alanine5
L-Alanine6

The hydrophilicity and hydrophobicity of the amino acids in the sequence can affect the peptide's interaction with biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

2.1 Antimicrobial Properties

Research indicates that peptides similar to this compound may possess antimicrobial properties. These peptides can act against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

2.2 Hormonal Activity

Certain peptides exhibit hormonal activities, potentially influencing metabolic processes and signaling pathways within cells. The specific sequence of amino acids in this compound may allow it to interact with hormone receptors or modulate hormonal responses.

2.3 Immunomodulatory Effects

Peptides have been shown to play roles in modulating immune responses. For instance, studies suggest that specific dipeptides can enhance survival rates in animal models subjected to stress or disease, indicating a role in immune system regulation .

3.1 Clinical Application in Veterinary Medicine

A study investigated the effects of dipeptide supplementation (L-Alanyl-L-Glutamine) on dogs with parvoviral enteritis. The findings revealed that dipeptide supplementation improved clinical scores related to appetite and overall health more rapidly than placebo treatments, suggesting a beneficial role for similar peptides in veterinary medicine .

3.2 In Vitro Studies on Immune Response

In vitro studies have demonstrated that certain peptides can regulate the release of inflammatory cytokines such as TNF-α during oxidative stress conditions. This indicates potential therapeutic applications for peptides like this compound in managing inflammatory diseases .

The mechanisms by which peptides exert their biological effects often involve interactions with specific receptors or enzymes. For instance:

  • Binding to Receptors: Peptides may bind to cell surface receptors, triggering intracellular signaling cascades.
  • Enzyme Modulation: Some peptides can act as substrates or inhibitors for enzymes involved in metabolic pathways, affecting cellular functions.

5. Conclusion

This compound exhibits significant biological activity with potential applications across various fields, including pharmacology and veterinary medicine. Its antimicrobial properties, hormonal activity, and immunomodulatory effects highlight its versatility as a therapeutic agent.

Further research is necessary to fully elucidate its mechanisms of action and explore its potential applications in clinical settings.

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